molecular formula C22H15F2N7S B10950957 13-(difluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10950957
M. Wt: 447.5 g/mol
InChI Key: RWWJHZGVJAUVCQ-UHFFFAOYSA-N
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Description

The compound “13-(difluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic molecule featuring multiple functional groups, including a difluoromethyl group, a pyrazole ring, and a thiatetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core thiatetracyclic structure. Key steps may include:

    Formation of the Thiatetracyclic Core: This can be achieved through a series of cyclization reactions involving sulfur-containing precursors.

    Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide under basic conditions.

    Attachment of the Pyrazole Ring: This can be accomplished through a nucleophilic substitution reaction using a pyrazole derivative.

    Final Functionalization: The phenyl group and other substituents can be introduced through various coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the difluoromethyl group or other functional groups, potentially leading to the formation of simpler derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a drug candidate. Its multiple functional groups may allow it to interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cell surface receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its thiatetracyclic structure. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H15F2N7S

Molecular Weight

447.5 g/mol

IUPAC Name

13-(difluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C22H15F2N7S/c1-12-7-8-26-30(12)10-16-28-21-19-18(25-11-31(21)29-16)17-14(13-5-3-2-4-6-13)9-15(20(23)24)27-22(17)32-19/h2-9,11,20H,10H2,1H3

InChI Key

RWWJHZGVJAUVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6

Origin of Product

United States

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